1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine

Catalog No.
S14056395
CAS No.
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine

Product Name

1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine

IUPAC Name

1-(5,7-dimethyl-1H-indol-2-yl)ethanamine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-7-4-8(2)12-10(5-7)6-11(14-12)9(3)13/h4-6,9,14H,13H2,1-3H3

InChI Key

PMDJAMRVDSNOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C(C)N)C

1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine is a chemical compound characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features two methyl groups at the 5 and 7 positions of the indole ring, contributing to its unique properties. Its molecular formula is C12H16N2C_{12}H_{16}N_2, and it has a molar mass of approximately 188.27 g/mol. The presence of the ethylamine side chain at the 1-position of the indole structure enhances its biological activity and interaction with various biological targets.

The chemical reactivity of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be explored through several types of reactions:

  • Oxidation: This compound can undergo oxidation to form various oxidized derivatives, potentially using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the indole ring or the ethylamine side chain.

1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine exhibits notable biological activities, particularly in relation to serotonin receptors. Compounds with similar structures have been shown to act as agonists or antagonists at serotonin receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders and other neurological conditions. Its specific activity may vary based on the presence of substituents on the indole ring and the ethylamine chain.

The synthesis of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be achieved through several methods:

  • Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions.
  • Methylation: Methyl groups can be introduced through electrophilic substitution reactions on the indole core.
  • Amine Formation: The ethylamine side chain can be added through nucleophilic substitution involving an appropriate leaving group.
  • Final Purification: The product may require purification techniques such as recrystallization or chromatography to obtain a pure compound.

The applications of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine are primarily in pharmacology and medicinal chemistry. Its potential as a serotonergic agent makes it a candidate for research in treating conditions such as depression, anxiety, and other mood disorders. Additionally, due to its structural similarity to other biologically active compounds, it may serve as a lead compound for further drug development.

Studies investigating the interactions of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine with various biological targets are crucial for understanding its pharmacological profile. Research has indicated that compounds within this class can bind to serotonin receptors and influence their activity. Interaction studies typically involve binding affinity assays and functional assays to evaluate how these compounds modulate receptor activity.

Several compounds share structural similarities with 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(5-bromo-1H-indol-2-yl)ethan-1-amineBromine substitution at position 5Potentially different receptor binding profile due to bromine presence
2-(5-chloro-2-methylindol-3-yl)ethanamineChlorine and methyl substitutionsDifferent reactivity patterns due to chlorine
N,N-Dimethylindole derivativeDimethylation at nitrogenEnhanced lipophilicity affecting bioavailability

Uniqueness

The uniqueness of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine lies in its specific methylation pattern on the indole ring combined with the ethylamine side chain. This particular configuration may confer distinct biological activities compared to other similar compounds, making it a subject of interest for further pharmacological research.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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